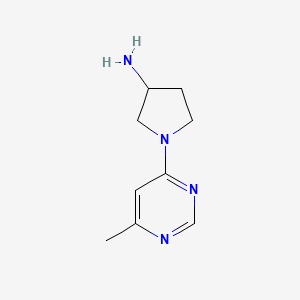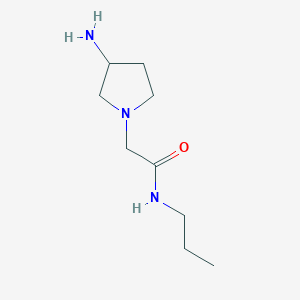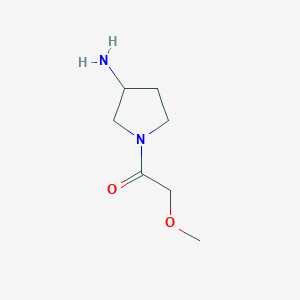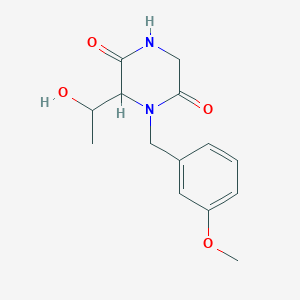
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione
概要
説明
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione (HMP) is a novel compound with a wide range of applications in medical and scientific research. HMP is a member of the piperazine family and is a heterocyclic aromatic compound. HMP has been studied for its potential in various applications, including as an antioxidant, antifungal, antiviral, and anti-inflammatory agent. The unique structure of HMP allows it to interact with multiple targets, making it a versatile compound with potential for many applications.
科学的研究の応用
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential applications in medical and scientific research. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential as an antioxidant, antifungal, antiviral, and anti-inflammatory agent. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has also been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation in the body. Additionally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential to inhibit the growth of bacteria and fungi.
作用機序
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential to interact with multiple targets, including enzymes, proteins, and receptors. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to interact with enzymes involved in the production of reactive oxygen species (ROS) and to inhibit the production of ROS. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has also been shown to interact with proteins involved in the regulation of inflammation and to inhibit the production of inflammatory mediators. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to interact with receptors involved in the regulation of cell proliferation and to inhibit the proliferation of cancer cells.
生化学的および生理学的効果
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential to interact with multiple targets, including enzymes, proteins, and receptors. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to interact with enzymes involved in the production of reactive oxygen species (ROS) and to inhibit the production of ROS. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has also been shown to interact with proteins involved in the regulation of inflammation and to inhibit the production of inflammatory mediators. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to interact with receptors involved in the regulation of cell proliferation and to inhibit the proliferation of cancer cells. Additionally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to reduce inflammation in the body and to have antioxidant activity.
実験室実験の利点と制限
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has several advantages for use in laboratory experiments. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione is a relatively stable compound and can be easily stored and handled. Additionally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione is a relatively small molecule and can be easily synthesized in the laboratory. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione is also a versatile compound and can interact with multiple targets, making it useful for a variety of applications. However, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione is not suitable for use in humans due to its potential toxicity.
将来の方向性
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has potential for many future applications in medical and scientific research. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione could be further studied for its potential to inhibit the growth of bacteria and fungi. Additionally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione could be studied for its potential to inhibit the growth of cancer cells and to reduce inflammation in the body. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione could also be studied for its potential to interact with proteins involved in the regulation of inflammation and to inhibit the production of inflammatory mediators. Finally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione could be studied for its potential to interact with receptors involved in the regulation of cell proliferation and to inhibit the proliferation of cancer cells.
特性
IUPAC Name |
6-(1-hydroxyethyl)-1-[(3-methoxyphenyl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9(17)13-14(19)15-7-12(18)16(13)8-10-4-3-5-11(6-10)20-2/h3-6,9,13,17H,7-8H2,1-2H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGZSNAMVKKWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NCC(=O)N1CC2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



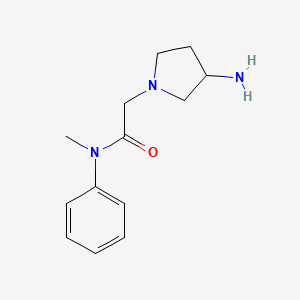
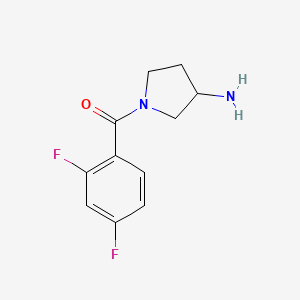
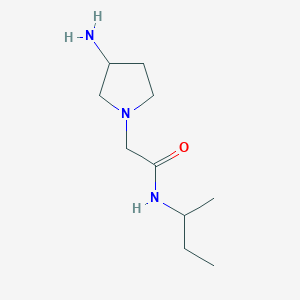
![1-[(cyclopentylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468136.png)
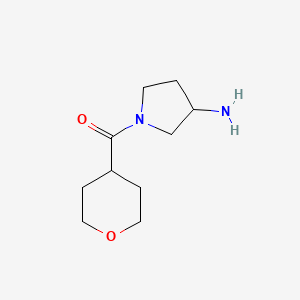
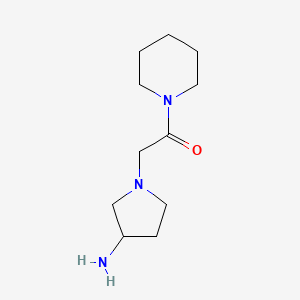
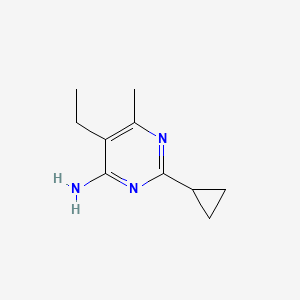
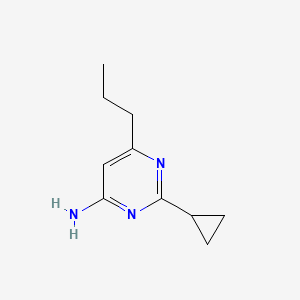
![Methyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1468145.png)
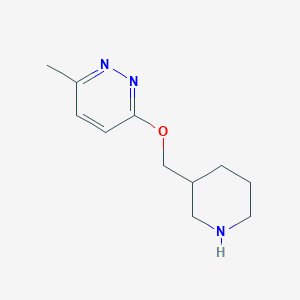
![3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1468147.png)
